

# 1-Bromo-1-nitrononan-2-OL CAS number and identifiers

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Compound of Interest

Compound Name: 1-Bromo-1-nitrononan-2-OL

Cat. No.: B15406549

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## In-Depth Technical Guide: 1-Bromo-1nitrononan-2-ol

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the chemical entity **1-Bromo-1-nitrononan-2-ol**. Due to the limited availability of direct experimental data for this specific compound, this document outlines a theoretical synthesis pathway, predicted chemical identifiers, and anticipated spectroscopic data based on analogous compounds. Furthermore, a detailed, hypothetical experimental protocol for its synthesis and a proposed workflow for the investigation of its potential biological activities are presented. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel bromo-nitro aliphatic compounds and their potential applications in drug discovery and development.

## **Chemical Identification and Properties**

As **1-Bromo-1-nitrononan-2-ol** is not a commercially available or extensively documented compound, its identifiers and properties are predicted based on its chemical structure.

Table 1: Predicted Chemical Identifiers and Properties for 1-Bromo-1-nitrononan-2-ol

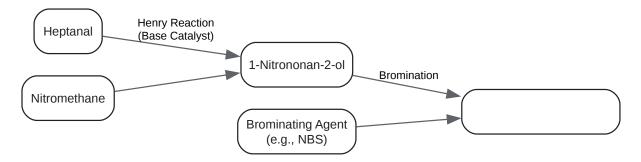


Identifier/Property	Predicted Value
CAS Number	Not Assigned
Molecular Formula	C <sub>9</sub> H <sub>18</sub> BrNO <sub>3</sub>
Molecular Weight	284.15 g/mol
IUPAC Name	1-Bromo-1-nitrononan-2-ol
SMILES	CCCCCC(C(Br)INVALID-LINK[O-])O
InChI Key	(Predicted)
Physical State	Predicted to be a liquid or low-melting solid at room temperature
Solubility	Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water.

## **Proposed Synthesis Pathway**

The synthesis of **1-Bromo-1-nitrononan-2-ol** can be envisioned through a two-step process involving a Henry (nitroaldol) reaction followed by bromination.

## **Logical Relationship of Synthesis**



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Caption: Proposed two-step synthesis of **1-Bromo-1-nitrononan-2-ol**.



## **Detailed Experimental Protocols**

The following are detailed, hypothetical protocols for the synthesis of **1-Bromo-1-nitrononan-2-ol**, based on established methodologies for similar transformations.

# Step 1: Synthesis of 1-Nitrononan-2-ol via Henry Reaction

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In this case, heptanal reacts with nitromethane to yield 1-nitrononan-2-ol.

#### Materials and Reagents:

- Heptanal (1.0 eq)
- Nitromethane (1.5 eq)
- Potassium Fluoride (KF) on basic Alumina (Al₂O₃) (0.2 eq)
- Isopropanol (solvent)
- Ethyl acetate (for extraction)
- Saturated aqueous sodium bicarbonate (for washing)
- Brine (for washing)
- Anhydrous magnesium sulfate (for drying)
- Silica gel for column chromatography

#### Procedure:

- To a solution of heptanal in isopropanol, add nitromethane.
- Add KF on basic alumina to the mixture.



- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure 1-nitrononan-2ol.

# Step 2: Synthesis of 1-Bromo-1-nitrononan-2-ol via Bromination

The secondary nitroalkane, 1-nitrononan-2-ol, is then brominated at the alpha-position to the nitro group.

Materials and Reagents:

- 1-Nitrononan-2-ol (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- Sodium hydroxide (NaOH) (1.1 eq)
- Dichloromethane (DCM) (solvent)
- Water
- Saturated aqueous sodium thiosulfate (for quenching)
- Brine (for washing)



- Anhydrous sodium sulfate (for drying)
- Silica gel for column chromatography

#### Procedure:

- Dissolve 1-nitrononan-2-ol in dichloromethane.
- In a separate flask, dissolve N-bromosuccinimide and sodium hydroxide in water and cool the solution in an ice bath.
- Add the solution of 1-nitrononan-2-ol dropwise to the aqueous NBS/NaOH solution with vigorous stirring, maintaining the temperature below 5 °C.
- After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.
- Separate the organic layer and wash it with saturated aqueous sodium thiosulfate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 1-Bromo-1nitrononan-2-ol.

### **Predicted Spectroscopic Data**

The following table summarizes the predicted spectroscopic data for **1-Bromo-1-nitrononan-2-ol** based on the characteristic spectral features of similar bromo-nitro compounds.

Table 2: Predicted Spectroscopic Data for 1-Bromo-1-nitrononan-2-ol

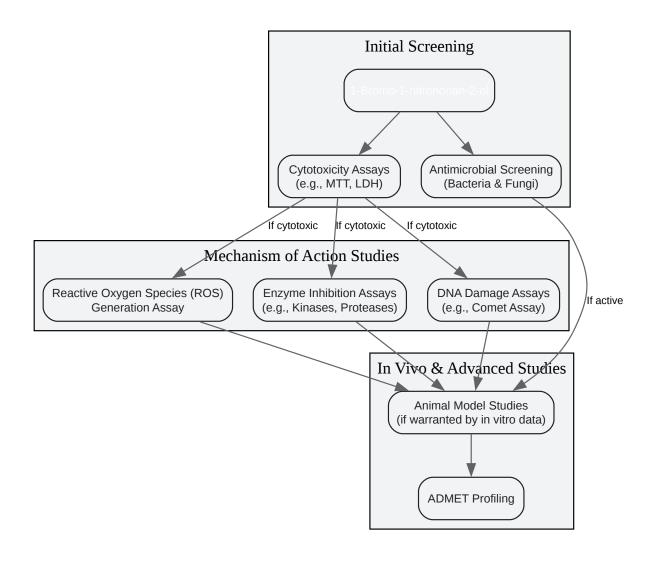


Spectroscopy	Predicted Chemical Shifts / Absorption Bands
¹H NMR	$\delta$ ~5.0-5.5 ppm (dd, 1H, -CH(Br)NO <sub>2</sub> ) $\delta$ ~4.0-4.5 ppm (m, 1H, -CH(OH)-) $\delta$ ~2.5-3.5 ppm (br s, 1H, -OH) $\delta$ ~1.2-1.8 ppm (m, 12H, alkyl chain) $\delta$ ~0.9 ppm (t, 3H, -CH <sub>3</sub> )
<sup>13</sup> C NMR	$\delta$ ~80-90 ppm (-CH(Br)NO <sub>2</sub> ) $\delta$ ~70-80 ppm (-CH(OH)-) $\delta$ ~20-40 ppm (alkyl chain carbons) $\delta$ ~14 ppm (-CH <sub>3</sub> )
IR Spectroscopy	~3400 cm <sup>-1</sup> (br, O-H stretch) ~2850-2960 cm <sup>-1</sup> (C-H stretch) ~1550 cm <sup>-1</sup> (asymmetric NO <sub>2</sub> stretch) ~1370 cm <sup>-1</sup> (symmetric NO <sub>2</sub> stretch) ~600-700 cm <sup>-1</sup> (C-Br stretch)

## **Proposed Biological Investigation Workflow**

Given the presence of electrophilic centers and potential for generating reactive intermediates, **1-Bromo-1-nitrononan-2-ol** could be investigated for various biological activities. The following workflow is proposed for a preliminary assessment.





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Caption: Proposed workflow for the biological evaluation of **1-Bromo-1-nitrononan-2-ol**.

### Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and potential biological evaluation of the novel compound **1-Bromo-1-nitrononan-2-ol**. The proposed synthetic route, utilizing a Henry reaction followed by bromination, offers a plausible method for its preparation. The predicted spectroscopic data will aid in its identification and characterization. The suggested biological investigation workflow provides a starting point for







exploring its potential as a bioactive molecule. Further experimental work is required to validate these theoretical considerations and to fully elucidate the chemical and biological properties of this compound.

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